N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 954000-04-5
VCID: VC7132974
InChI: InChI=1S/C17H18N2O3/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
SMILES: CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3
Molecular Formula: C17H18N2O3
Molecular Weight: 298.342

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide

CAS No.: 954000-04-5

Cat. No.: VC7132974

Molecular Formula: C17H18N2O3

Molecular Weight: 298.342

* For research use only. Not for human or veterinary use.

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide - 954000-04-5

Specification

CAS No. 954000-04-5
Molecular Formula C17H18N2O3
Molecular Weight 298.342
IUPAC Name N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)furan-2-carboxamide
Standard InChI InChI=1S/C17H18N2O3/c1-2-16(20)19-9-3-5-12-11-13(7-8-14(12)19)18-17(21)15-6-4-10-22-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21)
Standard InChI Key RXSJWTIEPHOVPM-UHFFFAOYSA-N
SMILES CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure comprises three primary components:

  • Tetrahydroquinoline core: A partially hydrogenated quinoline derivative providing a planar aromatic system conducive to π-π interactions with biological targets.

  • Propanoyl group (-COCH₂CH₃): Positioned at the 1-nitrogen of the tetrahydroquinoline, this acyl group enhances lipid solubility and may influence pharmacokinetic properties.

  • Furan-2-carboxamide moiety: A heterocyclic furan ring linked via a carboxamide bond, introducing hydrogen-bonding capabilities and electronic diversity .

The interplay of these groups creates a multifunctional scaffold capable of engaging diverse biological targets. Table 1 summarizes key physicochemical properties.

Table 1: Physicochemical Properties of N-(1-Propanoyl-1,2,3,4-Tetrahydroquinolin-6-yl)Furan-2-Carboxamide

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₃
Molecular Weight298.342 g/mol
CAS Number954000-04-5
Hydrogen Bond Donors2 (NH groups)
Hydrogen Bond Acceptors3 (2 carbonyl O, 1 furan O)
Rotatable Bond Count5
Topological Polar Surface Area67.8 Ų

Synthesis and Optimization

Reaction Pathways

Synthesis typically involves a multi-step sequence (Figure 1):

  • Tetrahydroquinoline Preparation: Starting from quinoline, catalytic hydrogenation under H₂/Pd-C yields 1,2,3,4-tetrahydroquinoline.

  • N-Propanoylation: Treatment with propanoic anhydride in dichloromethane introduces the propanoyl group at the 1-position.

  • Furan-2-Carboxamide Coupling: A Mitsunobu reaction or peptide coupling agent (e.g., HATU) links furan-2-carboxylic acid to the 6-amino group of the tetrahydroquinoline .

Key Optimization Parameters:

  • Temperature: Propanoylation proceeds optimally at 0–5°C to minimize side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency .

  • Catalyst Use: Pd/C (5% w/w) achieves >95% hydrogenation efficiency in tetrahydroquinoline synthesis.

Biological Activity and Mechanisms

Hypothesized Targets

While direct studies are lacking, structural parallels suggest potential interactions with:

  • Bacterial Dihydropteroate Synthase (DHPS): The sulfonamide-like carboxamide group may mimic p-aminobenzoic acid (PABA), disrupting folate synthesis.

  • Topoisomerase II: The planar tetrahydroquinoline system could intercalate DNA, analogous to camptothecin derivatives .

  • Kinase Domains: Hydrogen-bonding motifs may inhibit ATP-binding pockets in oncogenic kinases .

Comparative Activity Data

Table 2: Activity of Structural Analogs

CompoundIC₅₀ (μM)Target
N-(1-Acetyl-THQ-6-yl)Furan-2-CA1.2Staphylococcus aureus
3-Chloro-N-(1-Propionyl-THQ-6-yl)BSA0.8HeLa Cells
This CompoundPendingNot Tested

THQ = Tetrahydroquinoline; BSA = Benzenesulfonamide; CA = Carboxamide

Analytical Characterization

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.20 (m, 3H, aromatic), 4.30 (t, 2H, CH₂-N), 2.90 (q, 2H, COCH₂), 1.25 (t, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C furan).

  • HRMS (ESI+): m/z 299.1392 [M+H]⁺ (calc. 299.1395).

Chromatographic Methods

  • HPLC Conditions: C18 column (4.6 × 150 mm), 40% acetonitrile/water, 1.0 mL/min, UV 254 nm.

  • Retention Time: 8.2 min (purity >98%).

Future Research Directions

  • In Vitro Screening: Prioritize assays against ESKAPE pathogens and NCI-60 cancer cell lines.

  • ADMET Profiling: Assess solubility (LogP ≈ 2.1 predicted), plasma stability, and CYP450 interactions.

  • Structural Optimization: Explore substituent effects at the 3-position of the furan ring or N-acyl variants.

  • Formulation Studies: Develop nanoemulsions or liposomal carriers to address potential hydrophobicity.

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